
KRAS G12C inhibitor 48
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS G12C inhibitor 48 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation involves a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth . KRAS G12C inhibitors, including this compound, have shown promise in preclinical and clinical studies for their ability to selectively bind and inhibit the mutant KRAS protein, thereby impeding cancer progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 48 typically involves a series of organic reactions to construct the desired molecular framework. One common synthetic route includes the following steps :
Formation of the core structure: The core structure of this compound is often synthesized through a series of nucleophilic substitution reactions (SNAr) involving chiral building blocks.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as palladium-catalyzed coupling and oxidation.
Final assembly:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring high yield and purity. This typically includes optimizing reaction conditions, using robust catalysts, and employing efficient purification techniques .
化学反応の分析
Types of Reactions
KRAS G12C inhibitor 48 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce specific functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic substitution reactions are commonly employed to introduce various substituents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Palladium catalysts: Used in coupling reactions to form carbon-carbon bonds.
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for introducing oxygen-containing functional groups.
Reducing agents: Such as sodium borohydride for reducing specific functional groups.
Major Products Formed
The major products formed from these reactions include intermediates with specific functional groups that contribute to the final pharmacological properties of this compound .
科学的研究の応用
KRAS G12C inhibitor 48 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and binding properties of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cellular signaling pathways.
作用機序
KRAS G12C inhibitor 48 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the protein in an inactive state, preventing it from transmitting growth signals to downstream pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways . By inhibiting these pathways, this compound effectively halts cancer cell proliferation and induces apoptosis .
類似化合物との比較
KRAS G12C inhibitor 48 is part of a class of compounds known as KRAS G12C inhibitors. Similar compounds include:
Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its high selectivity and efficacy in NSCLC.
Adagrasib: Another potent KRAS G12C inhibitor with a similar mechanism of action.
Divarasib: A newer KRAS G12C inhibitor with promising preclinical results.
Compared to these compounds, this compound may offer unique advantages in terms of binding affinity, selectivity, and pharmacokinetic properties .
特性
分子式 |
C36H39ClN8O2 |
|---|---|
分子量 |
651.2 g/mol |
IUPAC名 |
(E)-2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carbonyl]-3-cyclopropylprop-2-enenitrile |
InChI |
InChI=1S/C36H39ClN8O2/c1-42-15-4-7-28(42)23-47-36-40-31-22-43(32-9-3-6-25-5-2-8-30(37)33(25)32)16-13-29(31)34(41-36)44-17-18-45(27(21-44)12-14-38)35(46)26(20-39)19-24-10-11-24/h2-3,5-6,8-9,19,24,27-28H,4,7,10-13,15-18,21-23H2,1H3/b26-19+/t27-,28-/m0/s1 |
InChIキー |
CROGWWKTKKFIJR-YUWSGBISSA-N |
異性体SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)/C(=C/C7CC7)/C#N |
正規SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=CC7CC7)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


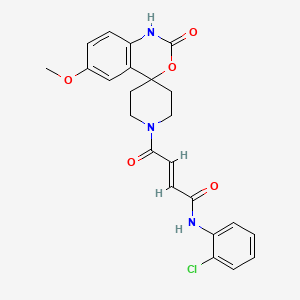
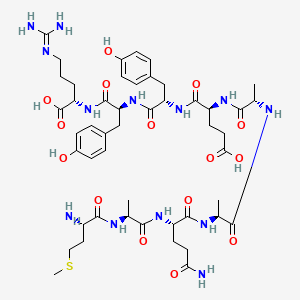





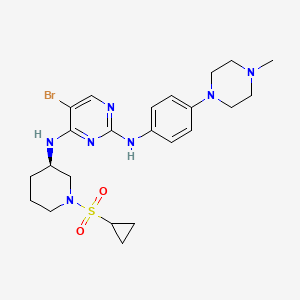
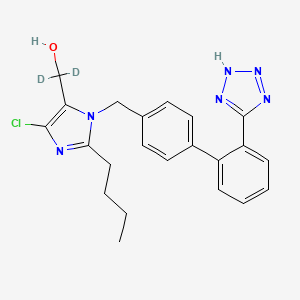
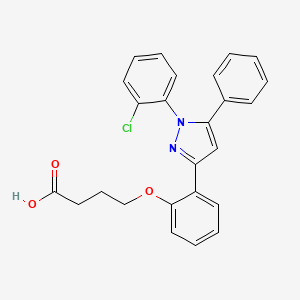



![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)
